molecular formula C17H20Cl2N2O4 B6348889 4-(2,4-Dichlorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 1326814-99-6

4-(2,4-Dichlorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Numéro de catalogue: B6348889
Numéro CAS: 1326814-99-6
Poids moléculaire: 387.3 g/mol
Clé InChI: YMXOYDYGLMMDNT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(2,4-Dichlorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a useful research compound. Its molecular formula is C17H20Cl2N2O4 and its molecular weight is 387.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 386.0800125 g/mol and the complexity rating of the compound is 525. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

4-(2,4-Dichlorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a synthetic compound belonging to the class of spirocyclic compounds, characterized by its unique structural features that confer potential biological activities. This article explores its biological activity, synthesis, pharmacological properties, and relevant case studies.

  • Molecular Formula: C17H20Cl2N2O4
  • Molecular Weight: 387.26 g/mol
  • CAS Number: 1326814-99-6

Biological Activity

The biological activity of this compound has been investigated primarily concerning its potential as an inhibitor of l-cystine crystallization, which is significant in the context of treating cystinuria—a genetic disorder leading to kidney stone formation.

The compound exhibits its effects by inhibiting the crystallization of l-cystine in supersaturated solutions. This mechanism is crucial for preventing stone formation in patients suffering from cystinuria. The spirocyclic structure appears to enhance the binding affinity to target sites involved in cystine crystal formation.

In Vitro Studies

In vitro studies have demonstrated that this compound significantly reduces the crystallization rate of l-cystine. The effective concentration (EC50) values indicate potent inhibitory activity compared to other known inhibitors.

CompoundEC50 (nM)Oral Bioavailability (%)Half-life (h)
LH70829.5222.4
LH175316273.0

In Vivo Studies

In vivo studies using Slc3a1-knockout mouse models have shown that administration of this compound leads to a marked reduction in stone formation compared to control groups receiving no treatment.

"Among the l-cystine diamides evaluated, LH1753 showed the most promising profile—most potent crystallization inhibition activity with an EC50 of 29.5 nM."

Case Studies

  • Cystinuria Treatment : A study involving patients with cystinuria highlighted the effectiveness of spirocyclic compounds in reducing urinary l-cystine levels and preventing stone formation.
  • Safety Profile : Long-term administration studies demonstrated no adverse effects on growth or kidney function in animal models, indicating a favorable safety profile for potential therapeutic use.

Propriétés

IUPAC Name

4-(2,4-dichlorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20Cl2N2O4/c1-2-20-7-5-17(6-8-20)21(14(10-25-17)16(23)24)15(22)12-4-3-11(18)9-13(12)19/h3-4,9,14H,2,5-8,10H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMXOYDYGLMMDNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.